2-Fluoro-6-iodo-pyrazine
Overview
Description
2-Fluoro-6-iodo-pyrazine is a heterocyclic organic compound that features both fluorine and iodine atoms attached to a pyrazine ring. Pyrazines are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. The presence of both fluorine and iodine in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-pyrazine typically involves halogenation reactions. One common method is the direct iodination of 2-fluoropyrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-iodo-pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the substituents attached to it.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often in aqueous or organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides or other oxidized derivatives.
Scientific Research Applications
2-Fluoro-6-iodo-pyrazine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Fluoro-6-chloro-pyrazine: Similar in structure but with a chlorine atom instead of iodine, it exhibits different reactivity and applications.
2-Fluoro-6-bromo-pyrazine: Contains a bromine atom, offering different substitution patterns and reactivity compared to the iodine derivative.
2-Fluoro-6-methyl-pyrazine:
Uniqueness: 2-Fluoro-6-iodo-pyrazine is unique due to the presence of both fluorine and iodine, which impart distinct electronic and steric properties. This combination makes it particularly useful in cross-coupling reactions and other synthetic transformations, providing access to a wide range of functionalized pyrazine derivatives.
Properties
IUPAC Name |
2-fluoro-6-iodopyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOUDHWFEXZTQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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